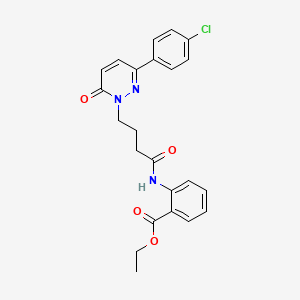
ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is a useful research compound. Its molecular formula is C23H22ClN3O4 and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate, also known by its CAS number 946266-18-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H25ClN3O3, with a molecular weight of approximately 439.9 g/mol. The compound features a complex structure that includes a pyridazine moiety, which is often associated with various pharmacological activities.
Antitumor Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies on related pyridazinone derivatives have shown that they can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. In particular, the inhibition of vascular endothelial growth factor (VEGF) signaling has been noted as a critical mechanism through which these compounds exert their effects .
Cholinesterase Inhibition
A related study explored the cholinesterase inhibitory activity of pyridazine derivatives, suggesting that such compounds might be useful in treating conditions like Alzheimer's disease. The presence of the chlorophenyl group is believed to enhance the binding affinity to the active site of cholinesterase enzymes .
- VEGF Inhibition : this compound may inhibit VEGF-induced pathways, which are crucial for angiogenesis in tumors. This inhibition leads to reduced tumor vascularization and growth.
- Cholinergic Modulation : By inhibiting cholinesterase enzymes, this compound could potentially increase acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission and offering neuroprotective effects.
Study on Antitumor Effects
A notable study investigated the effects of similar compounds on Lewis lung carcinoma models. The administration of these compounds resulted in a significant reduction in tumor size and microvessel density, indicating effective antiangiogenic properties . Such findings suggest that this compound could be developed as an anticancer agent.
Cholinesterase Inhibition Study
In another study focusing on cholinesterase inhibitors, derivatives of pyridazine were tested for their ability to inhibit acetylcholinesterase (AChE). The results demonstrated that certain modifications to the structure enhanced inhibitory potency, indicating a potential therapeutic application for cognitive enhancement or neuroprotection .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 946266-18-8 | C25H25ClN3O3 | Antitumor, Cholinesterase Inhibition |
| Farnesiferol C | N/A | N/A | Antiangiogenic, Antitumor |
| O4I2 (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate) | N/A | N/A | Inducer of Oct3/4 expression |
Eigenschaften
IUPAC Name |
ethyl 2-[4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-2-31-23(30)18-6-3-4-7-20(18)25-21(28)8-5-15-27-22(29)14-13-19(26-27)16-9-11-17(24)12-10-16/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGDNJKOTPITHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














